![molecular formula C24H30N2O2 B2388178 4-tert-butyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946367-80-2](/img/structure/B2388178.png)
4-tert-butyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
“4-tert-butyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound with the molecular formula C24H30N2O2 . It holds immense potential for scientific research, offering avenues for diverse applications in various fields.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like molecular weight, boiling point, and storage conditions. For this compound, the molecular weight is 378.51 . Other specific physical and chemical properties were not available in the search results.Scientific Research Applications
- Synthetic Route : Researchers have developed synthetic routes to obtain this compound, involving steps such as amination, reduction, esterification, trityl protection, and condensation from 1-methyl-1H-pyrazol-5-amine .
- In Vitro Screening : Researchers have evaluated the antibacterial activity of 4-tert-butyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains .
- Inhibition of Cytokine Expression : Studies have shown that 4-tert-butyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide reduces the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in macrophage cell lines .
- Indiacen A and Indiacen B : 4-tert-butyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide serves as a precursor for synthesizing biologically active natural products like Indiacen A and Indiacen B .
Antibacterial Agents and Ceftolozane Derivatives
Biological Activity and Pharmacological Studies
Anti-Inflammatory Properties
Precursor for Natural Product Synthesis
Structural Insights and X-ray Diffraction Studies
properties
IUPAC Name |
4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-16(2)23(28)26-14-6-7-18-15-20(12-13-21(18)26)25-22(27)17-8-10-19(11-9-17)24(3,4)5/h8-13,15-16H,6-7,14H2,1-5H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKLHBKHLGBDOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
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